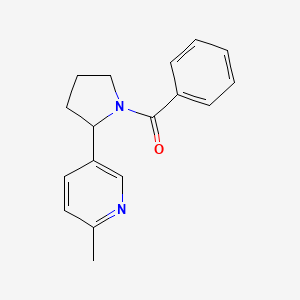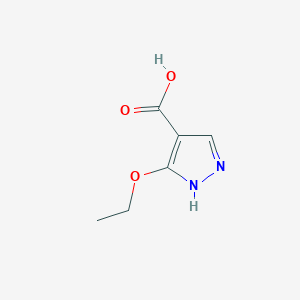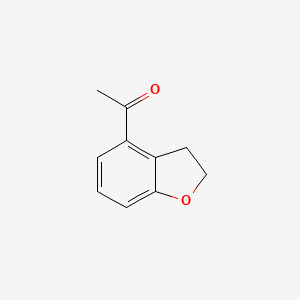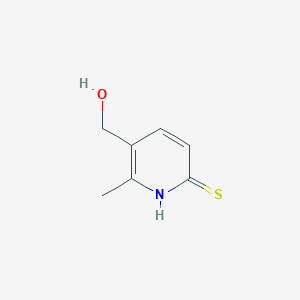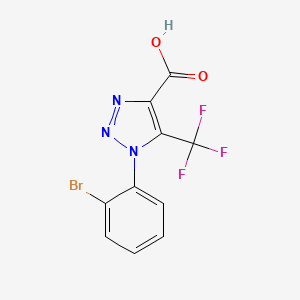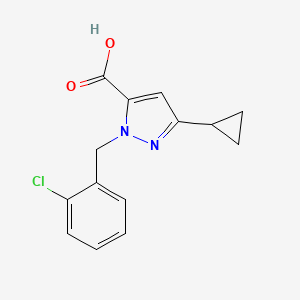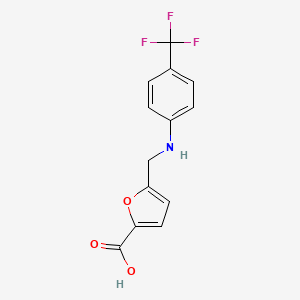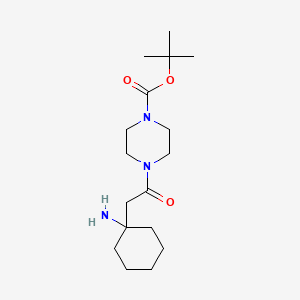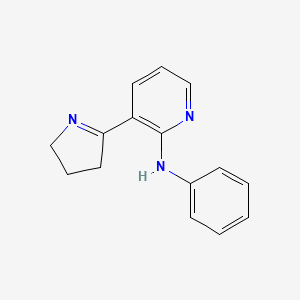
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine is a compound with the molecular formula C15H15N3. It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds. This compound is known for its unique structure, which combines the properties of both pyridine and pyrrole rings, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 3-bromo-4-chloropyridine with a pyrrole derivative in the presence of a base such as sodium amide in liquid ammonia . This reaction forms the desired compound through a series of intermediate steps, including the formation of a pyridyne intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding pyridine and pyrrole oxides.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors may contribute to its analgesic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Myosmine: A natural alkaloid found in tobacco, structurally similar to 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine.
Pyridine derivatives: Compounds like 3-bromo-4-chloropyridine, which are used in the synthesis of the target compound.
Pyrrole derivatives: Compounds like 2,3-diaryl-substituted pyrroles, which share structural similarities.
Uniqueness
This compound is unique due to its combined pyridine and pyrrole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H15N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h1-4,6-8,11H,5,9-10H2,(H,17,18) |
InChI Key |
XFLAJJNMKRQDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




